molecular formula C17H14O B14334113 (1H-Inden-3-yl)(2-methylphenyl)methanone CAS No. 109662-45-5

(1H-Inden-3-yl)(2-methylphenyl)methanone

Cat. No.: B14334113
CAS No.: 109662-45-5
M. Wt: 234.29 g/mol
InChI Key: VFJKKNIORCQPJA-UHFFFAOYSA-N
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Description

(1H-Inden-3-yl)(2-methylphenyl)methanone is a ketone derivative featuring a 1H-indenyl moiety linked via a carbonyl group to a 2-methylphenyl substituent. Indene-based compounds are of significant interest in organic synthesis and medicinal chemistry due to their aromatic and conjugated systems, which influence electronic properties and reactivity.

Properties

CAS No.

109662-45-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

3H-inden-1-yl-(2-methylphenyl)methanone

InChI

InChI=1S/C17H14O/c1-12-6-2-4-8-14(12)17(18)16-11-10-13-7-3-5-9-15(13)16/h2-9,11H,10H2,1H3

InChI Key

VFJKKNIORCQPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of (1H-Inden-3-yl)(2-methylphenyl)methanone typically involves the reaction of indene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst. The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1H-Inden-3-yl)(2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Scientific Research Applications

(1H-Inden-3-yl)(2-methylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1H-Inden-3-yl)(2-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Methanone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₇H₁₄O 234.30 Indenyl, 2-methylphenyl Conjugated aromatic system
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone C₁₇H₁₅NO 249.31 Indolyl, phenyl Enhanced electron density from N
(2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone C₂₄H₂₅NO 343.47 Indolyl, naphthyl, pentyl chain High lipophilicity
4-Amino-3-(1H-indol-1-yl)phenylmethanone C₂₀H₁₆N₂O₂ 316.36 Amino, hydroxyl, indolyl Improved solubility via polar groups
(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone C₁₆H₁₂N₂O₃ 280.28 Nitro, indolyl Electron-withdrawing nitro group
Phenyl(2-(2-(thiophen-3-yl)-1H-inden-3-yl)phenyl)methanone (11j) C₂₆H₁₈OS 378.49 Thiophene, indenyl Heterocyclic influence on reactivity

Key Observations :

  • Substituent Effects: The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., [4-Amino...methanone, Table 1]) .
  • Heterocyclic Variations : Thiophene-containing analogs (e.g., Compound 11j) exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence binding interactions .

Spectroscopic and Analytical Characterization

  • NMR Trends : Indenyl protons typically resonate in aromatic regions (δ 7.0–8.0 ppm), while methyl groups on phenyl rings appear as singlets near δ 2.3–2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 280.28 for the nitro-substituted analog) .
  • CD Spectroscopy : Subtle structural changes (e.g., methyl vs. dimethyl substituents) invert CD spectral signs, emphasizing stereochemical sensitivity .

Pharmacological and ADMET Considerations

  • Bioavailability: Compounds with log P ≤5 (e.g., [4-Amino...methanone]) exhibit favorable oral absorption, while naphthyl or pentyl groups () may reduce solubility .
  • Toxicity : Nitro groups () often correlate with metabolic liabilities, whereas hydroxyl groups improve excretion .
  • CNS Activity: Analogs like JWH-370 () suggest structural motifs (e.g., naphthyl-pyrrole) may target cannabinoid receptors, though indenyl derivatives require further study .

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